6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one
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Overview
Description
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one is a complex organic compound with a molecular formula of C₂₁H₂₇N₃O₄S and a molecular weight of 417.52. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused with a triazabicyclo ring system. It is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolidine Ring: This is achieved through the reaction of an appropriate thiol with an amino acid derivative under acidic conditions.
Cyclization to Form the Triazabicyclo Ring System: This involves the use of a cyclization agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce ring closure.
Introduction of the Benzyl and Isobutyl Groups: These groups are introduced through alkylation reactions using benzyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides, NaH, K₂CO₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields secondary alcohols.
Scientific Research Applications
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: The parent compound.
6-Benzyl-5-hydroxy-3-methyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with a methyl group instead of an isobutyl group.
6-Benzyl-5-hydroxy-3-ethyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one: A similar compound with an ethyl group instead of an isobutyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H27N3O4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-benzyl-5-hydroxy-3-(2-methylpropyl)-2,2-dioxo-2λ6-thia-3,7,9-triazabicyclo[8.2.2]tetradeca-1(12),10,13-trien-8-one |
InChI |
InChI=1S/C21H27N3O4S/c1-15(2)13-24-14-20(25)19(12-16-6-4-3-5-7-16)23-21(26)22-17-8-10-18(11-9-17)29(24,27)28/h3-11,15,19-20,25H,12-14H2,1-2H3,(H2,22,23,26) |
InChI Key |
HZUQPVMRCFZGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C(NC(=O)NC2=CC=C(S1(=O)=O)C=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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